AVJ16 Demonstrates a 12-Fold Improvement in Binding Affinity Over the Parent Lead Compound 7773
Direct comparative binding studies show that AVJ16 binds to recombinant IGF2BP1 with a dissociation constant (Kd) of 1.4 µM, representing a 12-fold enhancement in binding efficiency relative to the parent lead compound 7773 (Kd = 17 µM) [1]. This head-to-head comparison was conducted under identical in vitro conditions, confirming that the SAR-driven optimization of 7773 successfully yielded a derivative with markedly improved target engagement.
| Evidence Dimension | Binding affinity (Kd) for IGF2BP1 protein |
|---|---|
| Target Compound Data | 1.4 µM |
| Comparator Or Baseline | 7773 (parent lead compound): 17 µM |
| Quantified Difference | 12-fold improvement (lower Kd indicates higher affinity) |
| Conditions | In vitro binding assay; recombinant IGF2BP1 protein |
Why This Matters
Enhanced binding affinity directly correlates with increased target occupancy at lower concentrations, improving experimental reproducibility and reducing off-target risks.
- [1] Singh A, et al. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers. European Journal of Medicinal Chemistry. 2024; 263: 115940. PMID: 37952240. View Source
